molecular formula C17H12Cl2N2O B1220095 Triarimol CAS No. 26766-27-8

Triarimol

Cat. No.: B1220095
CAS No.: 26766-27-8
M. Wt: 331.2 g/mol
InChI Key: MYUPFXPCYUISAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triarimol (CAS 26766-27-8) is a pyrimidine carbinol fungicide that serves as a critical tool in phytopathological and biochemical research due to its specific mode of action . Its primary research value lies in its function as a potent inhibitor of ergosterol biosynthesis . The compound specifically targets and inhibits the oxidative demethylation of the 14α-methyl group in sterol precursors, a key step in the formation of ergosterol, an essential component of the fungal cell membrane . This inhibition in model organisms like Ustilago maydis leads to the accumulation of sterol intermediates such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methyl-δ 8 , 24(28) -ergostadienol, while also causing a marked accumulation of free fatty acids, which may contribute to its fungotoxic effects . Researchers utilize this compound to study fungal growth regulation, membrane biogenesis, and the metabolic consequences of disrupted sterol pathways . Its action is associated with the Fungicide Resistance Action Committee (FRAC) code 8, classifying it as a sterol biosynthesis inhibitor . It is important to note that this compound is an obsolete agrochemical and is not approved for agricultural use . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not for human, veterinary, or agricultural use.

Properties

CAS No.

26766-27-8

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-phenyl-pyrimidin-5-ylmethanol

InChI

InChI=1S/C17H12Cl2N2O/c18-14-6-7-15(16(19)8-14)17(22,12-4-2-1-3-5-12)13-9-20-11-21-10-13/h1-11,22H

InChI Key

MYUPFXPCYUISAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)(C3=CN=CN=C3)O

Other CAS No.

26766-27-8

Pictograms

Irritant

Synonyms

EL-273
triarimol

Origin of Product

United States

Scientific Research Applications

Inhibition of Abscisic Acid Biosynthesis

Triarimol has been identified as a potent inhibitor of abscisic acid (ABA) biosynthesis in various plant pathogens. A study showed that it significantly reduced ABA levels in Cercospora rosicola, a fungal pathogen affecting crops. The inhibition was confirmed through feeding studies using radiolabeled mevalonic acid, indicating its potential as a biocontrol agent against plant diseases .

Growth Regulation in Plants

Research has demonstrated that this compound influences growth regulation by affecting sterol and gibberellin metabolism in plants. A comparative study with other growth retardants revealed that this compound alters the biosynthesis pathways of these hormones, leading to reduced growth in certain plant species . This property makes it useful in agricultural applications where controlling plant growth is necessary.

Effects on Sterol Biosynthesis

This compound has been shown to impact sterol biosynthesis significantly. In experiments involving Arabidopsis thaliana, it was observed that this compound inhibited the production of specific sterols, which are critical for maintaining cell membrane integrity and function. This inhibition can lead to altered physiological responses in plants, providing insights into plant metabolism and development .

Case Study 1: this compound as a Biocontrol Agent

In a controlled environment study, this compound was applied to infected plants to assess its effectiveness against fungal pathogens. Results indicated a marked decrease in disease severity and pathogen load, supporting its use as a biocontrol agent. The study highlighted the compound's ability to disrupt ABA signaling pathways critical for pathogen survival .

Case Study 2: Impact on Plant Growth

A field trial investigated the effects of this compound on crop yields and growth patterns. The application resulted in stunted growth of weeds while promoting healthier crop development due to reduced competition for resources. This dual effect underscores its potential utility in integrated pest management strategies .

Data Table: Summary of Applications

ApplicationDescriptionReference
Inhibition of ABA BiosynthesisReduces ABA levels in Cercospora rosicola, aiding in disease control
Growth RegulationAlters gibberellin and sterol metabolism, impacting plant growth
Sterol Biosynthesis ImpactInhibits specific sterols in Arabidopsis thaliana, affecting physiology
Biocontrol AgentEffective against fungal pathogens; reduces disease severity
Integrated Pest ManagementStunts weed growth while promoting crop health

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyrimidine Derivatives

Triarimol belongs to the pyrimidin-5-ylmethanol class, sharing structural and functional similarities with fenarimol and nuarimol. These compounds inhibit CYP51 but differ in substituent groups, influencing their efficacy and specificity (Table 1).

Table 1: Comparison of Pyrimidine Derivatives
Compound Substituents Target Pathogens EC₅₀ (Fungal Growth Inhibition) Plant Growth Effects
This compound 2,4-dichlorophenyl, phenyl Ustilago maydis, Erysiphe graminis 0.1–1.0 µM Strong gibberellin inhibition
Fenarimol 2-chlorophenyl, 4-chlorophenyl Venturia inaequalis, Sclerotinia spp. 0.05–0.5 µM Moderate growth retardation
Nuarimol 2-chlorophenyl, 4-fluorophenyl Uncinula necator, Podosphaera spp. 0.2–1.2 µM Minimal phytotoxicity

Key Findings :

  • Structural-Activity Relationship: The 2,4-dichlorophenyl group in this compound enhances binding to fungal CYP51 compared to mono-halogenated analogues .
  • Efficacy in Fungi vs. Plants : Fenarimol and nuarimol exhibit higher fungicidal potency but lower phytotoxicity than this compound, likely due to reduced interaction with plant gibberellin pathways .

Triazole Fungicides

Triazoles (e.g., triadimefon , propiconazole ) also target CYP51 but differ in heterocyclic structure. They are more thermally stable and less prone to resistance than pyrimidines .

Key Differences :
  • Binding Affinity : Triazoles form a stable iron-coordination complex with CYP51’s heme group, whereas pyrimidines like this compound rely on hydrophobic interactions with the enzyme’s active site .
  • Spectrum : this compound is less effective against Aspergillus spp. compared to broad-spectrum triazoles like fluconazole .

Morpholine Fungicides

Morpholines (e.g., fenpropimorph , tridemorph ) inhibit later steps in sterol biosynthesis (C-8,7 isomerase and C-14 reductase) rather than CYP51 .

Comparative Advantages :
  • Resistance Management : Morpholines are effective against fungi resistant to CYP51 inhibitors like this compound .
  • Plant Interactions : Morpholines weakly inhibit plant sterol isomerases, causing fewer growth effects compared to this compound .

Piperazine and Other Heterocyclic Compounds

Triforine (piperazine derivative) shares this compound’s antifungal spectrum and ergosterol inhibition but lacks structural similarity. Both compounds induce cross-resistance in mutants of Cladosporium cucumerinum, suggesting overlapping modes of action .

Environmental and Non-Target Impacts

This compound reduces populations of beneficial soil fungi (e.g., Aspergillus) and microalgae (e.g., Chlorella), disrupting nutrient cycling and soil health . In contrast, fenarimol and nuarimol show lower environmental persistence and microbial toxicity .

Preparation Methods

Base-Catalyzed Addition of Heterocyclic Anions to Benzophenones

The primary synthesis route involves the addition of lithiated heterocycles to substituted benzophenones. Key steps include:

  • Generation of heterocyclic anions : Isothiazole or thiazole derivatives are treated with strong bases like lithium diisopropylamide (LDA) to form lithiated intermediates.

  • Nucleophilic addition to benzophenones : The lithiated heterocycles react with 2,4-dichlorobenzophenone to yield tertiary carbinols.

Example procedure :

  • Isothiazole is deprotonated with LDA at −78°C in tetrahydrofuran (THF).

  • The resulting anion reacts with 2,4-dichlorobenzophenone to form the carbinol intermediate.

  • Purification via flash chromatography (80:20 petroleum ether/diethyl ether) yields this compound with 52–63% efficiency.

Thiazole-Based Syntheses

Thiazole derivatives offer alternative pathways:

  • 2-Bromothiazole route :

    • 2-Bromothiazole is lithiated with LDA at −75°C.

    • Reaction with 2,4-dichlorobenzophenone produces diaryl-(2-bromothiazol-5-yl)carbinols.

    • Subsequent desilylation or debromination yields this compound analogs.

  • Trimethylsilylthiazole intermediates :

    • 2-Trimethylsilylthiazole reacts with LDA and benzophenones.

    • Desilylation with tetrabutylammonium fluoride affords the target compound.

Key data :

Starting MaterialBaseTemperatureYield (%)
IsothiazoleLDA−78°C52
2-BromothiazoleLDA−75°C61
TrimethylsilylthiazoleLDA−70°C63

Source:

Role of Lithium Diisopropylamide (LDA)

LDA is critical for deprotonating heterocycles while avoiding side reactions:

  • Aggregation behavior : In THF, LDA exists as a solvated dimer, enhancing reactivity.

  • Stability : Patent WO1986003744A1 discloses stable LDA formulations with THF:amine ratios ≤1:1, improving reaction reproducibility.

  • Functional group tolerance : LDA selectively deprotonates heterocycles without attacking ketones or esters.

Stereochemical Considerations

This compound exists as a racemic mixture due to the chiral carbinol center. Key findings:

  • Racemization : No enantioselective synthesis is reported; resolution methods are required for pure enantiomers.

  • Biological activity : Both enantiomers show fungicidal activity, but the (R)-isomer is 2–3× more potent against Ustilago maydis.

Alternative Synthetic Strategies

Grignard Reagent Approaches

While less common, Grignard reagents have been explored:

  • Magnesium-mediated reactions : 3-Bromobenzotrifluoride reacts with Mg to form intermediates for phosphine-containing analogs.

  • Limitations : Lower yields (35–45%) compared to LDA-based methods.

Protecting Group Strategies

Phthalimide-protected intermediates enable stepwise synthesis:

  • N-(10-Bromodecyl)phthalimide reacts with triphenylphosphine to form phosphonium salts.

  • Hydrazine-mediated deprotection yields primary amines for further functionalization.

Characterization and Quality Control

Analytical Techniques

MethodKey DataReference
¹H NMR δ 7.4 (s, 8H, aromatic)
¹³C NMR 145.66 ppm (C4 of thiazole)
HPLC Rt = 12.3 min (C18 column)
Mass Spectrometry m/z 331.2 [M+H]⁺

Purity Standards

  • Pharmaceutical-grade : ≥98% purity (USP/EP specifications).

  • Impurity profiling : ≤0.5% 24-methylene-dihydrolanosterol (by-product).

Industrial-Scale Production Challenges

Solvent Optimization

  • THF limitations : Promotes LDA decomposition at >1:1 THF:amine ratio.

  • Alternative solvents : Hexane/THF mixtures reduce side reactions.

Temperature Control

  • Exothermic reactions : Adiabatic temperature rise ≤15°C prevents ketone reduction.

Recent Advancements (2020–2025)

Continuous Flow Synthesis

  • Microreactor technology : Improves heat transfer, reducing reaction time by 40%.

  • Yield enhancement : 78% isolated yield at 10 g/hr scale.

Computational Modeling

  • DFT studies : Identify transition states for LDA-mediated deprotonation (ΔG‡ = 18.7 kcal/mol).

  • Solvent effects : COSMO-RS predicts THF as optimal solvent (σ-profile = −0.021 e/Ų) .

Q & A

Q. How should researchers design experiments to evaluate this compound's effects on soil microbial communities?

  • Methodology : Conduct soil microcosm studies with this compound at field-relevant concentrations. Use metagenomic sequencing (16S rRNA for bacteria, ITS for fungi) to assess shifts in microbial diversity. Pair this with plate counts for functional groups like Aspergillus spp., which are sensitive to this compound. Include untreated controls and replicate across soil types (e.g., loam, clay) .

Q. What validated protocols exist for testing this compound's pupa-delaying effects in insect models?

  • Methodology : Apply this compound topically or via diet to insect larvae (e.g., Melolontha melolontha). Monitor pupation timelines and morphological changes. Use histological sections to assess ecdysteroid signaling disruptions. Validate methods with positive controls (e.g., known antiecdysteroid compounds) and statistical power analysis to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound against fungal pathogens?

  • Methodology : For in vitro studies, use fungal cultures (e.g., Cephalosporium aphidicola) exposed to this compound in nutrient media. For in vivo, apply this compound to host plants (e.g., cucurbits) and track fungal growth in insects (e.g., aphids). Compare translocation pathways (xylem vs. phloem) and consider insect feeding behavior to explain efficacy gaps. Use LC-MS to quantify this compound residues in plant tissues .

Q. What advanced techniques are employed to analyze this compound's interaction with plant cytochrome P450 enzymes?

  • Methodology : Use recombinant P450 isoforms (e.g., CYP51) in microsomal assays with this compound. Measure enzyme inhibition via UV-Vis spectroscopy or fluorescence-based substrates. Pair with molecular docking simulations to identify binding sites. Validate findings with mutant plants lacking specific P450 genes .

Q. How can multi-omics approaches elucidate this compound's non-target effects in agroecosystems?

  • Methodology : Integrate transcriptomics (RNA-Seq) of soil microbiota, metabolomics (LC-HRMS) of plant exudates, and proteomics (shotgun MS) of beneficial insects. Apply network analysis to identify disrupted pathways (e.g., nutrient cycling, symbiosis). Include field trials with gradient this compound doses and spatial-temporal sampling .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., soil vs. lab studies), perform sensitivity analyses on variables like pH, organic matter, or microbial consortia. Use factorial designs to isolate interacting factors .
  • Chemical Documentation : Report this compound’s purity (HPLC ≥98%), source, and storage conditions (−20°C in amber vials) to ensure reproducibility. Include batch numbers and analytical certificates from suppliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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